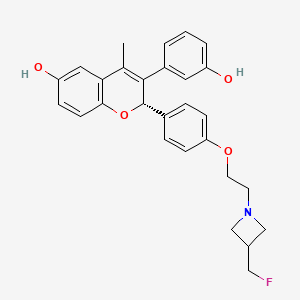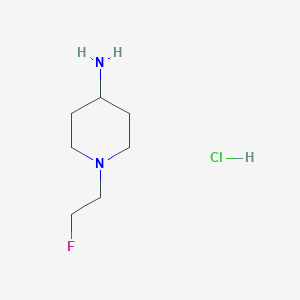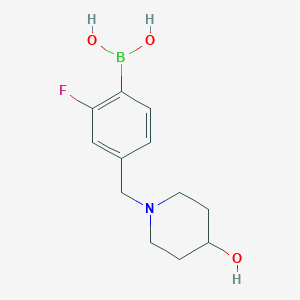
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . This compound can be used as a reactant in coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. One of the common methods to prepare boronic acids involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . Protodeboronation of pinacol boronic esters is another method that has been reported .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported . Other reactions include coupling with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
2. Suzuki–Miyaura Coupling
- Application Summary: Boronic acids, including “(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid”, are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Results or Outcomes: The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Preparation of Phenylboronic Catechol Esters
- Application Summary: This compound is used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
4. Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Application Summary: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
5. Preparation of Novel Biologically Active Terphenyls
6. Suzuki Coupling Using Microwave and Triton B Catalyst
- Application Summary: This compound can be used as a reactant in Suzuki coupling using microwave and triton B catalyst .
4. Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Application Summary: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
5. Preparation of Novel Biologically Active Terphenyls
6. Suzuki Coupling Using Microwave and Triton B Catalyst
Direcciones Futuras
The future directions for the use of boronic acids like “(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” could involve their application in new chemical reactions. The development of new boron reagents and the exploration of their reactivity in various chemical transformations are active areas of research .
Propiedades
IUPAC Name |
[2-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,10,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAGRNBYRYLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



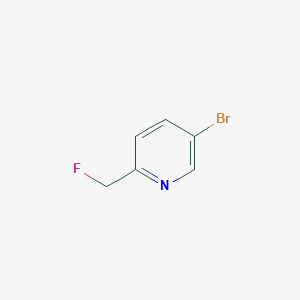
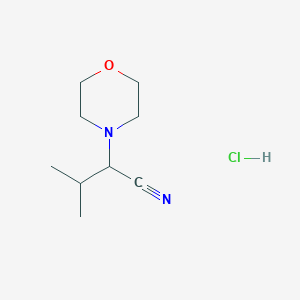
amine hydrochloride](/img/structure/B1447032.png)
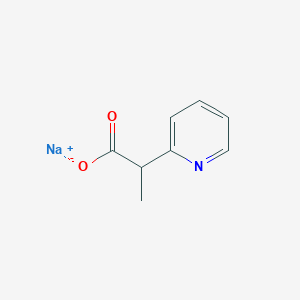
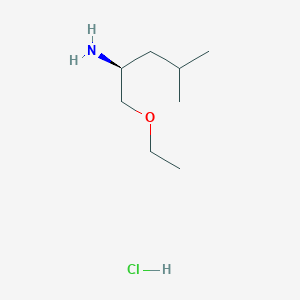
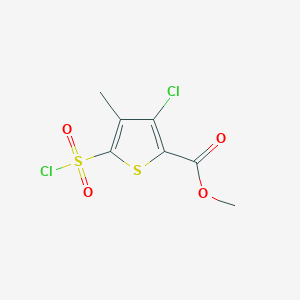
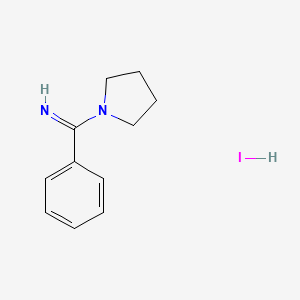
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
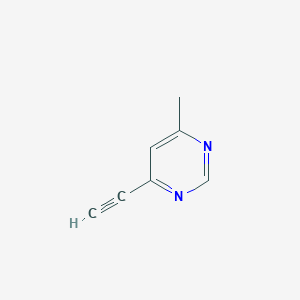

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
